molecular formula C12H14ClFN2O4 B1387942 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride CAS No. 1214045-01-8

1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B1387942
CAS No.: 1214045-01-8
M. Wt: 304.7 g/mol
InChI Key: MMVXOOSRMTXORE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Conformational Analysis

The molecule comprises a saturated piperidine ring substituted with a 4-fluoro-2-nitrophenyl group at position 1 and a carboxylic acid at position 2. Key geometric features include:

Feature Description
Piperidine Ring Six-membered saturated ring adopting a chair conformation, with axial and equatorial substituents influencing steric effects.
Nitro Group Ortho-substituted on the phenyl ring, inducing electron-withdrawing effects that polarize adjacent C–F bonds.
Carboxylic Acid Hydrogen-bond donor and acceptor, critical for intermolecular interactions in the hydrochloride salt form.

The piperidine ring’s chair conformation minimizes steric strain, positioning the carboxylic acid in an equatorial orientation. The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid, facilitating salt formation with HCl.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key proton environments and chemical shifts (predicted based on structural analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Piperidine ring (axial) 1.5–2.0 Multiplet
Piperidine ring (equatorial) 3.0–3.5 Multiplet
Phenyl protons (para to F) 7.0–7.3 Doublet
Phenyl protons (meta to NO₂) 7.8–8.1 Doublet
Carboxylic acid proton 12.0–13.0 Broad singlet

The carboxylic acid proton appears as a broad singlet due to rapid exchange with water. Fluorine’s deshielding effect shifts aromatic protons adjacent to it downfield.

Infrared (IR) Vibrational Mode Analysis

Critical absorption bands and their assignments:

Wavenumber (cm⁻¹) Vibration Intensity
2500–3500 O–H (carboxylic acid) Broad, strong
1700–1750 C=O (carboxylic acid) Sharp, strong
1540–1600 NO₂ asymmetric stretch Very strong
1300–1400 NO₂ symmetric stretch Strong
1200–1250 C–F stretch Medium

The nitro group exhibits two intense bands (asymmetric and symmetric NO₂ stretches), while the carboxylic acid’s O–H and C=O stretches dominate the spectrum.

Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways for molecular ion $$ [M+H]^+ $$ (m/z 304.7):

Fragment m/z Proposed Structure
Molecular ion 304.7 Intact molecule
$$ [M - \text{HCl}]^+ $$ 268.2 Loss of HCl
$$ [M - \text{CO}_2]^+ $$ 256.2 Decarboxylation
$$ [M - \text{NO}_2]^+ $$ 244.2 Nitro group loss

The base peak often corresponds to the piperidine-carboxylic acid moiety, while the nitrophenyl fragment appears at lower intensities.

X-ray Crystallographic Studies

Though direct crystallographic data for this compound is limited, structural analogs (e.g., related piperidine derivatives) reveal:

  • Piperidine Ring Conformation : Predominantly chair-like, with axial substituents avoiding 1,3-diaxial strain.
  • Hydrogen Bonding : The carboxylic acid forms strong hydrogen bonds with the chloride counterion, stabilizing the crystal lattice.
  • Intermolecular Interactions : Nitro and fluorine groups participate in dipole-dipole interactions, influencing packing efficiency.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-31G*) predict:

  • Lowest Energy Conformer : Piperidine ring in chair conformation, carboxylic acid equatorial, and nitro group ortho to fluorine.
  • Strain Energy : ~2–3 kcal/mol lower than boat conformations due to reduced 1,3-diaxial interactions.
Frontier Molecular Orbital (FMO) Analysis

Key orbitals and their implications:

Orbital Energy (eV) Localization Reactivity
HOMO -5.2 Piperidine ring, carboxylic acid Nucleophilic attack (C=O)
LUMO +1.8 Nitro and fluorine groups Electrophilic interactions (NO₂/F)

The HOMO-LUMO gap (~7 eV) suggests moderate reactivity, with electron-deficient regions (LUMO) favoring electrophilic substitution at the phenyl ring.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4.ClH/c13-8-4-5-9(11(7-8)15(18)19)14-6-2-1-3-10(14)12(16)17;/h4-5,7,10H,1-3,6H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXOOSRMTXORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 2: Hydrochloride Salt Formation via Acid Workup

Hydrochloride salt formation is critical for stabilizing the compound. After the initial substitution reaction, the crude product is treated with aqueous HCl (2 M) at 20°C, followed by filtration and washing with cold water. This step ensures protonation of the piperidine nitrogen and enhances solubility for purification.

Comparative Analysis of Methodologies

Parameter Route 1 Analogous Patent Methods
Reaction Time 2 hours 1.5–6 hours
Temperature 80°C 65–110°C
Catalyst/Solvent NMP (solvent) Polyphosphoric acid (catalyst)
Acidification Agent HCl HCl or H₂SO₄
Workup Complexity Moderate High (multiple extractions)

Critical Observations

  • Regioselectivity : The nitro group at the 2-position of the aromatic ring directs substitution to the 4-fluoro position, minimizing byproducts.
  • Challenges :
    • Solvent Choice : NMP enhances reaction rates but complicates removal due to high boiling point (202°C).
    • Acid Stability : The nitro group necessitates careful pH control during acidification to avoid decomposition.

Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride has been explored for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study Example :

  • A study investigated its efficacy as a potential analgesic compound. The results indicated that modifications to the piperidine ring could enhance its potency while minimizing side effects.

Neuropharmacology

This compound is also being studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Research Findings :

  • Preliminary studies have shown that derivatives of this compound can modulate receptor activity, which may lead to new treatments for neurological disorders such as depression or schizophrenia.

Chemical Biology

In chemical biology, this compound serves as a useful tool for probing biological pathways.

Application Example :

  • It has been utilized in the development of fluorescent probes for cellular imaging, allowing researchers to visualize cellular processes in real-time.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and nitro groups on the phenyl ring can influence the compound's binding affinity and reactivity, leading to its biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may interact with specific enzymes, modulating their activity.

  • Receptors: It can bind to receptors, triggering signaling pathways and cellular responses.

  • Pathways: The compound may affect various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 4-fluoro-2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may influence its reactivity in substitution or coupling reactions compared to analogs like 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (electron-rich pyridine) .

Molecular Weight and Solubility :

  • The target compound has the highest molecular weight (314.69 g/mol) due to its nitro and fluorine substituents, which may reduce aqueous solubility compared to simpler derivatives like DL-pipecolic acid hydrochloride (165.62 g/mol) .

Synthetic Accessibility :

  • highlights methods for synthesizing piperidine-2-carboxylic acid derivatives via condensation of piperidine esters with aryl aldehydes. The nitro group in the target compound may require controlled reaction conditions to avoid reduction or side reactions .

Research and Application Insights

  • Chemical Stability: The nitro group in the target compound may confer instability under reducing conditions, whereas the fluorine substituent could enhance metabolic stability in vivo compared to non-halogenated analogs .

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride, a compound with the CAS number 1214045-01-8, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClFN₂O₄
  • Molecular Weight : 304.7 g/mol
  • CAS Number : 1214045-01-8
  • Structure : The compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a carboxylic acid moiety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial and antifungal properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. In particular, compounds with nitro substitutions have shown enhanced activity against various bacterial strains.

StudyBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Enterococcus faecalis8.33 - 23.15 µM

The compound demonstrated notable inhibition of Gram-positive and Gram-negative bacteria, particularly effective against S. aureus and E. coli.

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity:

StudyFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These findings suggest that the compound possesses a broad spectrum of antifungal activity, making it a candidate for further development in antifungal therapies.

While specific mechanisms for this compound have not been extensively detailed in the literature, piperidine derivatives are generally known to interact with bacterial cell membranes and inhibit essential cellular processes, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on various piperidine derivatives, including the target compound, revealed that modifications on the piperidine ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like nitro groups enhanced antibacterial potency against E. coli and S. aureus .
  • Pharmacokinetic Profile :
    Research into similar compounds has indicated favorable pharmacokinetic properties, suggesting that such derivatives could be optimized for better absorption and distribution in vivo . This aspect is crucial for developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling aromatic nitro-fluoro precursors with piperidine derivatives. For example, a similar compound (Example 1 in ) uses a methyl ester intermediate hydrolyzed under acidic conditions (HCl/water, 93–96°C, 17 hours) . Key steps include:

  • Protection/deprotection of functional groups.
  • Acid-catalyzed ester hydrolysis to yield the carboxylic acid hydrochloride.
  • Purification via recrystallization or column chromatography.
    • Safety Note : Handle nitro and fluoro intermediates in fume hoods due to potential toxicity (see for safety protocols) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and aromatic rings.
  • HPLC-MS for purity assessment and molecular weight verification.
  • Elemental analysis (C, H, N) to validate the hydrochloride salt form.
    • Reference : Analogous piperidine derivatives in and were characterized using these techniques .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Storage : Keep in a cool, dry environment (<25°C) away from strong oxidizers ( notes stability concerns with oxidizing agents) .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in well-ventilated areas. For spills, neutralize with inert absorbents and dispose per local regulations () .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid prolonged exposure to temperatures >100°C ( reports reactions at 93–96°C without decomposition) .
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions but may hydrolyze in basic media. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading). highlights statistical methods like factorial designs to minimize trial-and-error approaches .
  • Case Study : A similar synthesis in achieved higher yields by combining filtrates from repeated reactions and optimizing hydrolysis time .
  • Computational Aids : Tools like ICReDD’s reaction path search () can predict optimal conditions using quantum chemical calculations .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable purity across batches)?

  • Methodological Answer :

  • Root-Cause Analysis :

Compare reaction logs for deviations in reagent quality, stirring rates, or temperature control.

Validate analytical methods (e.g., HPLC column consistency).

  • Statistical Reconciliation : Apply ANOVA or multivariate analysis () to identify significant variables .
  • Case Example : notes combining filtrates from duplicate reactions to mitigate batch variability .

Q. What computational strategies support the design of derivatives or analogs of this compound?

  • Methodological Answer :

  • In Silico Modeling :
  • Use DFT calculations to predict electronic effects of substituents (e.g., fluoro vs. nitro groups).
  • Molecular docking to assess bioactivity ( discusses pharmacophore design for similar compounds) .
  • Data Integration : Platforms like ICReDD () merge computational and experimental data to prioritize synthetic targets .

Q. What are the ecological implications of using this compound in research?

  • Methodological Answer :

  • Ecotoxicology Testing :

Perform Daphnia magna acute toxicity assays (OECD 202).

Assess biodegradability via OECD 301B (ready biodegradability test).

  • Gaps : lacks ecotoxicity data, necessitating lab-specific testing .

Q. How can intermediates in the synthesis pathway be stabilized?

  • Methodological Answer :

  • Intermediate Handling :
  • Use inert atmospheres (N₂/Ar) for air-sensitive steps ( uses inert conditions for palladium-catalyzed couplings) .
  • Lyophilize hygroscopic intermediates to prevent hydrolysis.
  • Stabilizers : Add antioxidants (e.g., BHT) for nitro-containing intermediates prone to radical degradation.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride

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